3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide
Description
The compound 3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide features a hybrid heterocyclic scaffold combining a phenylsulfanyl-propanamide backbone with a 1,2,3-triazole moiety linked to a thiophene ring. The phenylsulfanyl group may enhance lipophilicity, influencing membrane permeability, while the triazole-thiophene unit could facilitate target binding via hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
3-phenylsulfanyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-15(8-10-22-14-5-2-1-3-6-14)17-11-13-12-20(19-18-13)16-7-4-9-23-16/h1-7,9,12H,8,10-11H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKFEIOYPUHYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CN(N=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide is a synthetic organic compound notable for its complex structure and potential biological activities. Its molecular formula is with a molecular weight of approximately 344.45 g/mol. The compound incorporates a phenylsulfanyl group, a thiophene ring, and a triazole moiety, which contribute to its unique biological properties.
Anticancer Activity
Preliminary studies indicate that compounds containing the triazole structure exhibit significant anticancer properties. Research has shown that derivatives similar to 3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide can inhibit cancer cell proliferation through various mechanisms:
- Thymidylate Synthase Inhibition : Compounds with triazole and oxadiazole structures have been reported to inhibit thymidylate synthase, an enzyme critical for DNA synthesis. For example, certain derivatives exhibited IC50 values ranging from 1.1 μM to 4.24 μM against various cancer cell lines (MCF-7, HCT-116) .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial activity. Studies have indicated that similar compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. For instance, certain derivatives demonstrated significant inhibition against these pathogens, showcasing their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
The unique combination of the phenylsulfanyl group with the thiophene and triazole rings enhances the binding interactions with biological targets. This structural diversity likely contributes to the compound's efficacy compared to other similar compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide | C16H16N4OS | Contains phenylsulfanyl and thiophene; potential antimicrobial activity |
| 3-(thiophen-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]propanamide | C16H16N4S | Similar triazole structure; used in medicinal chemistry |
| 1-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | C10H8N4O2S | Different functional groups; explored for biological activity |
Study 1: Antiproliferative Effects
A study focused on synthesizing triazole derivatives found that specific compounds exhibited significant antiproliferative effects against cancer cell lines. For example, one derivative showed an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116), indicating strong anticancer potential .
Study 2: Antimicrobial Screening
Another research effort screened various triazole derivatives for antimicrobial activity. Compounds were evaluated against standard bacterial strains, revealing that some demonstrated effective inhibition comparable to established antibiotics .
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures to 3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide exhibit significant antimicrobial properties. The presence of the triazole and thiophene rings suggests potential effectiveness against various bacterial strains and fungi. Research has shown that triazole derivatives can inhibit the growth of pathogens by disrupting their cellular processes.
Anticancer Properties
Research into the anticancer potential of this compound is ongoing. Triazole-containing compounds are known for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in tumor progression. The unique structural features of 3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide may enhance its efficacy as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation. Studies have suggested that compounds containing thiophene and triazole moieties can modulate inflammatory pathways, potentially reducing the severity of diseases such as arthritis and inflammatory bowel disease.
Neuroprotective Potential
Emerging research indicates that the compound could have neuroprotective effects. Compounds with similar structures have been shown to interact with neurotransmitter systems and may protect against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal tissues.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant inhibitory effects on bacterial growth, suggesting that 3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide could be developed as an effective antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In vitro studies have demonstrated that triazole-based compounds can induce apoptosis in various cancer cell lines. A specific study focused on the effects of similar compounds on breast cancer cells showed that these agents effectively triggered programmed cell death through caspase activation pathways. This suggests potential therapeutic applications for 3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide in oncology.
Case Study 3: Neuroprotection in Animal Models
Research investigating the neuroprotective effects of thiophene-containing compounds has shown promise in animal models of neurodegenerative diseases. These studies indicated that such compounds could reduce markers of oxidative stress and inflammation in brain tissues, providing a basis for further exploration of 3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide as a potential treatment for conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
Compound 7l (3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide) replaces the triazole with an oxadiazole ring and introduces a 4-ethoxyphenyl group. This substitution reduces conformational flexibility compared to the triazole core but improves thermal stability (m.p. 177–178°C) .
1-(Thiophen-2-yl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea (CAS 2319788-49-1) shares the triazole-thiophene motif but replaces the propanamide with a urea linker.
Functional Analogues with Antiviral Activity
Triazole derivatives in (e.g., Compounds III–V) exhibit HIV-1 inhibitory activity. For instance:
- Compound IV (IC50: 0.905 μM) features a trifluoromethylphenyl group, which enhances hydrophobic interactions with viral entry proteins .
- Compound V (IC50: 1.120 μM) incorporates a quinoline substituent, suggesting that aromatic stacking interactions are critical for activity .
The target compound’s phenylsulfanyl group may mimic these hydrophobic interactions, but its lack of electron-withdrawing groups (e.g., -CF3) could reduce potency compared to Compound IV.
Data Tables
Table 1: Structural and Physical Properties Comparison
*Calculated using ChemDraw.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound, and how is structural confirmation achieved?
Answer:
The synthesis typically involves click chemistry for constructing the 1,2,3-triazole core. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to couple the thiophen-2-yl-triazole moiety with the propanamide backbone. Key steps include:
- Reaction of propargylamine derivatives with azides under catalytic CuSO₄/sodium ascorbate conditions .
- Thiol-ene or nucleophilic substitution for introducing the phenylsulfanyl group.
Characterization relies on multi-spectral analysis :
- ¹H/¹³C NMR to verify regiochemistry and substituent positions .
- FT-IR for functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry for molecular ion confirmation .
- Elemental analysis to validate purity (>95%) .
Advanced: How can computational tools streamline reaction optimization for this compound’s synthesis?
Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in triazole formation, reducing trial-and-error experimentation. For example:
- Reaction path search algorithms identify optimal conditions (solvent, catalyst loading) by simulating energy barriers .
- Machine learning models trained on reaction databases suggest solvent-catalyst pairs to maximize yield .
Process simulation software (e.g., COMSOL) models heat/mass transfer in scaled-up reactions, ensuring reproducibility .
Basic: What solvent systems and catalysts are optimal for achieving high yields in its synthesis?
Answer:
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance CuAAC reactivity by stabilizing intermediates . For thiol-ene reactions, THF or dichloromethane minimizes side reactions .
- Catalysts : Cu(I) species (e.g., CuBr) accelerate cycloaddition, while bases (e.g., Et₃N) deprotonate thiols for efficient substitution .
Advanced: How do electronic effects of substituents on the triazole ring influence reactivity?
Answer:
- Electron-withdrawing groups (e.g., sulfonamide) increase electrophilicity at the triazole C-5 position, favoring nucleophilic attacks .
- Steric hindrance from bulky groups (e.g., cycloheptyl) can slow down ring-opening reactions but improve thermal stability .
- Thiophene conjugation enhances π-stacking interactions, affecting crystallization behavior .
Basic: Which analytical techniques are critical for assessing purity, and how are they validated?
Answer:
- HPLC-PDA with C18 columns quantifies impurities (<0.1%) using retention time and UV spectra .
- TLC (silica gel, ethyl acetate/hexane) provides rapid purity checks .
- Validation : Calibration curves (R² > 0.99) and spike-recovery tests (98–102%) ensure method accuracy .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- 2D NMR (COSY, HSQC) clarifies ambiguous ¹H/¹³C assignments, especially for overlapping triazole/thiophene signals .
- High-resolution mass spectrometry (HRMS) distinguishes isobaric impurities (e.g., Cl vs. CH₂CH₃) .
- X-ray crystallography resolves regiochemistry disputes by providing unambiguous bond-length data .
Advanced: How can multi-step synthesis pathways be optimized using process control tools?
Answer:
- In-line PAT (Process Analytical Technology) monitors intermediate formation via real-time Raman spectroscopy, enabling dynamic adjustments .
- Batch-to-continuous flow transition reduces reaction times and improves heat management for exothermic steps (e.g., CuAAC) .
Basic: What safety protocols are essential when handling intermediates with sulfanyl groups?
Answer:
- Ventilation : Use fume hoods to mitigate exposure to volatile thiols .
- PPE : Nitrile gloves and goggles prevent dermal/ocular contact .
- Waste disposal : Neutralize residual thiols with oxidizing agents (e.g., NaOCl) before disposal .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact storage?
Answer:
- pH stability : Amide bonds hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions. Store in neutral buffers (pH 6–8) .
- Thermal stability : DSC/TGA analysis reveals decomposition above 150°C; recommend storage at 2–8°C .
Advanced: What role do ligand-exchange dynamics play in its catalytic applications (e.g., as a metal-chelating agent)?
Answer:
- The triazole-thiophene motif acts as a bidentate ligand for Cu(II) or Pd(0), stabilizing catalytic intermediates in cross-coupling reactions .
- EXAFS/XANES studies quantify coordination geometry and binding constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
